2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride” is a chemical compound with the CAS Number: 1384702-33-3 . It has a molecular weight of 243.73 . The compound is typically available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(2-azepanyl)-1-(2-furyl)ethanone hydrochloride . The InChI code for this compound is 1S/C12H17NO2.ClH/c14-11(12-6-4-8-15-12)9-10-5-2-1-3-7-13-10;/h4,6,8,10,13H,1-3,5,7,9H2;1H .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the resources I have.Scientific Research Applications
Bioactive Heteroaryl Substituted Compounds
Compounds with furan and thiophene heterocycles, such as 2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride, play a significant role in drug design due to their structural units of bioactive molecules. Research demonstrates the importance of furanyl and thienyl substituents in medicinal chemistry, particularly in purine and pyrimidine nucleobases and nucleosides, for optimizing antiviral, antitumor, antimycobacterial, and antiparkinsonian actions (Ostrowski, 2022).
Conversion of Biomass to Furan Derivatives
The conversion of plant biomass into furan derivatives, including this compound, is a sustainable approach to accessing a new generation of polymers, functional materials, and fuels. This review analyzes advances in the synthesis of HMF from plant feedstocks and its prospects in the production of valuable chemicals and materials, emphasizing the significance of furan derivatives in the chemical industry (Chernyshev et al., 2017).
Mechanisms of Polychlorinated Dioxins and Furans Formation
Understanding the mechanisms governing the formation, chlorination, dechlorination, and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) is crucial for mitigating their production in thermal and combustion processes. This research sheds light on the complexities of both homogeneous and heterogeneous routes and emphasizes the role of precursor chlorination patterns in determining the congener profiles of PCDD/F emissions, which can inform the environmental management of such compounds (Altarawneh et al., 2009).
Biocatalytic Valorization of Furans
The inherent instability of furans, including derivatives of this compound, presents challenges for synthetic modifications. Biocatalysis offers a selective and mild alternative for the valorization of furans, potentially reducing byproducts and ecological footprints. This review discusses enzymatic options for upgrading furans, highlighting promising strategies and the need for further development to validate biocatalytic approaches as viable alternatives (Domínguez de María & Guajardo, 2017).
Azepane-based Compounds in Drug Discovery
Azepane-based compounds, such as this compound, exhibit diverse pharmacological properties and are valuable in discovering new therapeutic agents. Research into azepane-containing analogs has led to FDA-approved drugs for various diseases, underscoring the potential for developing less toxic, cost-effective, and highly active drugs from azepane derivatives (Zha et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
2-(azepan-2-yl)-1-(furan-2-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c14-11(12-6-4-8-15-12)9-10-5-2-1-3-7-13-10;/h4,6,8,10,13H,1-3,5,7,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUXAOKGAOSLDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)CC(=O)C2=CC=CO2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.